

An In-depth Technical Guide on 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Cat. No.: B086201

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide**, a molecule of interest in various chemical research domains. This document outlines the compound's synthesis, physicochemical properties, and the standard methodologies for its spectroscopic characterization. While specific experimental spectroscopic data for this compound is not readily available in public databases, this guide presents detailed, generalized protocols for acquiring such data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this guide includes workflow diagrams to illustrate the synthesis and characterization processes, providing a valuable resource for researchers working with this and related phosphine oxide compounds.

Introduction

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (CAS No. 13291-46-8) is an organophosphorus compound featuring a diphenylphosphine oxide group attached to a hydroquinone moiety.^{[1][2]} The presence of both the phosphorus center and the dihydroxy-substituted aromatic ring suggests its potential utility in coordination chemistry, catalysis, and

as a precursor for more complex molecules, including those with potential applications in materials science and drug development.^{[3][4]} This guide serves to consolidate the available information on this compound and to provide standardized protocols for its synthesis and detailed spectroscopic analysis.

Physicochemical Properties

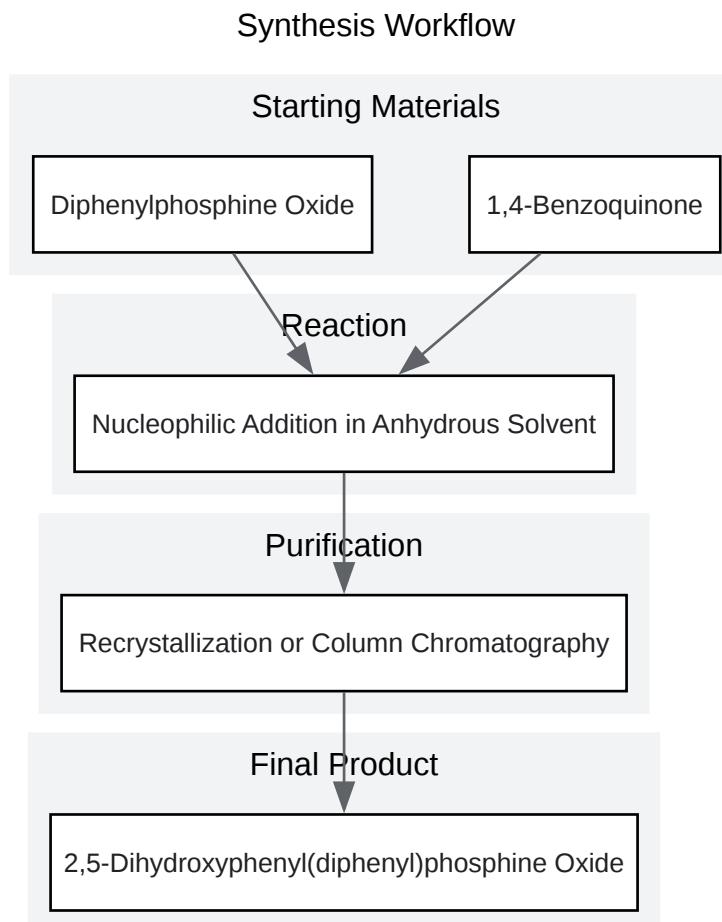
A summary of the key physicochemical properties of **2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide** is presented in Table 1. This data has been

compiled from established chemical databases.

Table 1: Physicochemical Properties of **2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide**

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₅ O ₃ P	[1]
Molecular Weight	310.29 g/mol	[2]
CAS Number	13291-46-8	[1] [2]
Appearance	White to Almost white powder/crystal	
Melting Point	212.0 to 217.0 °C	
Purity	>97.0% (GC)	
IUPAC Name	2-(diphenylphosphoryl)benzene-1,4-diol	[1]

Synthesis


The synthesis of **2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide** can be achieved through the reaction of diphenylphosphine oxide (DPO) with 1,4-benzoquinone.^{[3][4]} This reaction is a nucleophilic addition of the phosphorus atom of DPO to the electrophilic carbon of the benzoquinone ring.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of **2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide** based on established methods for similar compounds.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine oxide in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
- **Addition of Reagent:** To this solution, add a solution of 1,4-benzoquinone in the same solvent dropwise at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
- **Work-up:** Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified.
- **Purification:** Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) or by column chromatography on silica gel to yield the pure **2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide**.

Below is a diagram illustrating the synthesis workflow.

[Click to download full resolution via product page](#)

Caption: A flowchart of the synthesis of the title compound.

Spectroscopic Data

Detailed experimental spectroscopic data for **2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide** is not readily available in the public domain. However, this section provides the expected spectroscopic characteristics and detailed protocols for obtaining the necessary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds. For **2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide**, ^1H NMR, ^{13}C NMR, and ^{31}P NMR spectra would provide critical information.

Table 2: Expected NMR Spectroscopic Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	Data not available	-	-	Aromatic protons, Hydroxyl protons
^{13}C	Data not available	-	-	Aromatic carbons, Carbon bearing the P=O group
^{31}P	Data not available	-	-	P=O

4.1.1. Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6) in an NMR tube.
- ^1H NMR: Acquire the proton NMR spectrum. Expected signals would include multiplets in the aromatic region (approx. 7-8 ppm) corresponding to the phenyl and dihydroxyphenyl protons, and broad singlets for the hydroxyl protons, the chemical shift of which can be concentration and solvent dependent.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum. Signals are expected in the aromatic region (approx. 110-160 ppm). The carbon atoms will show coupling to the phosphorus atom (J-coupling).
- ^{31}P NMR: Acquire the phosphorus-31 NMR spectrum. A single resonance is expected, with its chemical shift being characteristic of a diaryl(aryl)phosphine oxide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
Data not available	O-H stretch (hydroxyl groups), C-H stretch (aromatic), C=C stretch (aromatic), P=O stretch, P-C stretch, C-O stretch

4.2.1. Experimental Protocol: FTIR Spectroscopy

- **Sample Preparation:** The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm⁻¹. Key expected vibrational bands include a broad O-H stretching band for the hydroxyl groups, C-H stretching for the aromatic rings, C=C stretching bands for the aromatic rings, a strong P=O stretching band, and P-C and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Expected Mass Spectrometry Data

m/z	Assignment
Data not available	[M+H] ⁺ , [M+Na] ⁺ , or other adducts and fragment ions

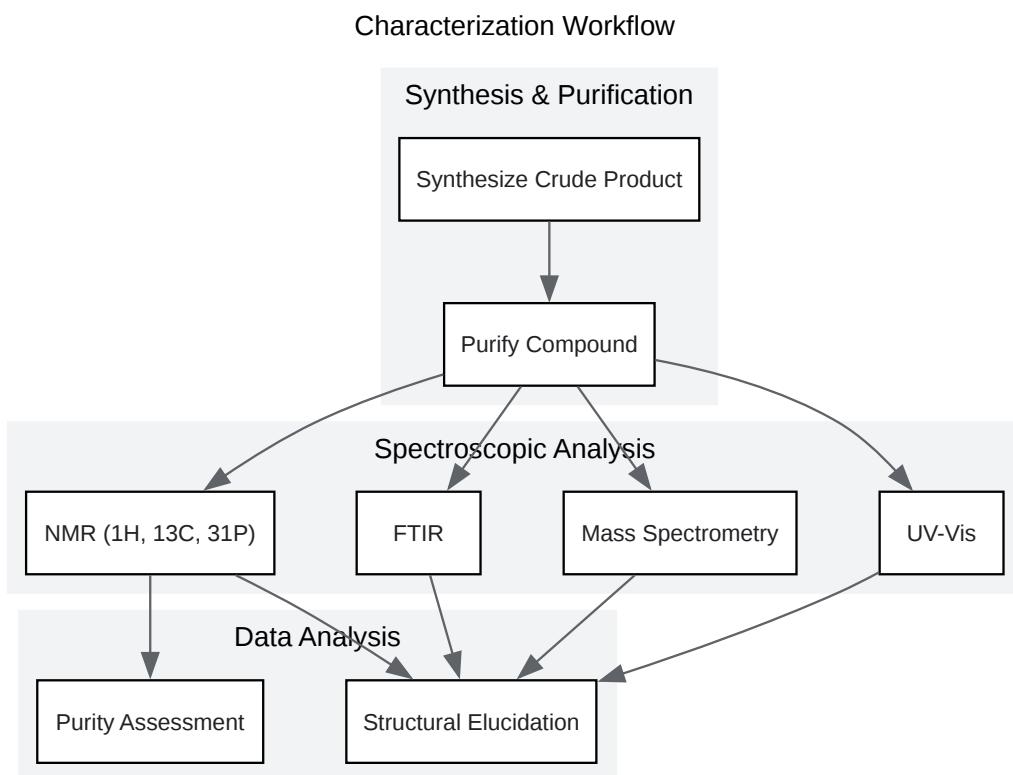
4.3.1. Experimental Protocol: Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The mass spectrum will show the molecular ion peak (or adducts like $[M+H]^+$ or $[M+Na]^+$) and various fragment ions, which can help in confirming the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: Expected UV-Vis Spectroscopic Data


λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
Data not available	Data not available	Data not available

4.4.1. Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.
- Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a spectrophotometer. The spectrum is expected to show absorption bands corresponding to $\pi-\pi^*$ transitions of the aromatic rings.

Experimental Workflow and Logical Relationships

The overall process from synthesis to full characterization of **2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide** can be visualized as a logical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to spectroscopic analysis.

Conclusion

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide is a compound with significant potential for further research and application development. This guide provides a foundational understanding of its synthesis and the necessary protocols for its comprehensive spectroscopic characterization. While specific, publicly available quantitative spectroscopic data is currently limited, the detailed methodologies presented herein offer a clear path for researchers to obtain this crucial information. The provided workflows aim to streamline the process of synthesis and analysis for professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide | C18H15O3P | CID 2783495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086201#spectroscopic-data-for-2-5-dihydroxyphenyl-diphenyl-phosphine-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com